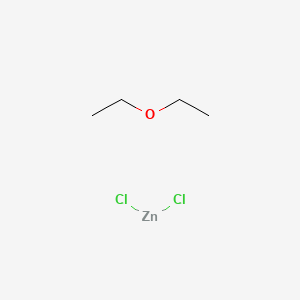
Dichlorozinc;ethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorozinc;ethoxyethane is a chemical compound with the formula C4H10Cl2OZn. It is a coordination complex formed by the interaction of zinc chloride with diethyl ether. This compound is known for its use as a Lewis acid catalyst in various organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of zinc chloride diethyl ether complex typically involves the reaction of zinc chloride with diethyl ether. One common method is to dissolve zinc chloride in diethyl ether under an inert atmosphere to prevent moisture from affecting the reaction. The mixture is then stirred at room temperature until the complex forms .
Industrial Production Methods
Industrial production of zinc chloride diethyl ether complex follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorozinc;ethoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one group in a molecule with another.
Addition Reactions: It is used in addition reactions, particularly in the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: While not directly involved in oxidation or reduction, it can influence these reactions by stabilizing intermediates.
Common Reagents and Conditions
Common reagents used with zinc chloride diethyl ether complex include allyl and propargyl chlorides, silyl enol ethers, and various olefins. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the complex .
Major Products Formed
The major products formed from reactions involving zinc chloride diethyl ether complex depend on the specific reaction. For example, in the addition of allyl chlorides to olefins, the major products are allylated olefins .
Applications De Recherche Scientifique
Dichlorozinc;ethoxyethane has a wide range of applications in scientific research:
Chemistry: It is used as a Lewis acid catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of zinc chloride diethyl ether complex involves its role as a Lewis acid. It can accept electron pairs from other molecules, thereby stabilizing reaction intermediates and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc chloride: A simpler compound with the formula ZnCl2, used in various industrial applications.
Zinc bromide: Similar to zinc chloride but with bromine atoms, used in organic synthesis and as a catalyst.
Zinc iodide: Another similar compound with iodine atoms, used in chemical synthesis and as a reagent.
Uniqueness
Dichlorozinc;ethoxyethane is unique due to its ability to form stable complexes with diethyl ether, enhancing its catalytic properties. This makes it particularly useful in organic synthesis where specific reaction conditions are required .
Propriétés
Formule moléculaire |
C4H10Cl2OZn |
|---|---|
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
dichlorozinc;ethoxyethane |
InChI |
InChI=1S/C4H10O.2ClH.Zn/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
ZYBFWPARLOUPMV-UHFFFAOYSA-L |
SMILES |
CCOCC.Cl[Zn]Cl |
SMILES canonique |
CCOCC.Cl[Zn]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















